molecular formula C8H10N2O4S B2875737 2-(4-Sulfamoylphenoxy)acetamide CAS No. 69986-22-7

2-(4-Sulfamoylphenoxy)acetamide

Cat. No. B2875737
CAS RN: 69986-22-7
M. Wt: 230.24
InChI Key: WIWTXAVTWAOIFN-UHFFFAOYSA-N
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Description

“2-(4-Sulfamoylphenoxy)acetamide” is a chemical compound that has been studied in the context of medicinal chemistry . It has been used in the preparation of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy .


Synthesis Analysis

The synthesis of “2-(4-Sulfamoylphenoxy)acetamide” involves the conjugation of ibuprofen and flurbiprofen with sulfa drugs . The newly designed conjugates were confirmed by spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(4-Sulfamoylphenoxy)acetamide” has been studied using various techniques. For instance, it has been used in the crystal structure of the human BACE1 catalytic domain .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Sulfamoylphenoxy)acetamide” have been studied in the context of medicinal chemistry. It has been used in the development of new pharmaceutical compounds .

Scientific Research Applications

Antiurease Activity

2-(4-Sulfamoylphenoxy)acetamide has been studied for its potential as an antiurease agent. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to the formation of kidney stones and contribute to the virulence of certain bacteria . The compound’s ability to inhibit urease activity makes it a candidate for the development of treatments against diseases caused by urease-producing bacteria and conditions like urolithiasis.

Drug Conjugates Development

This compound is used in the synthesis of drug conjugates, particularly acetamide-sulfonamide scaffolds. These scaffolds are designed to increase the effectiveness, safety, and convenience of medication therapy . By conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, researchers aim to create new therapeutic agents with improved pharmacological profiles.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets at the molecular level. 2-(4-Sulfamoylphenoxy)acetamide has been used in molecular docking studies to predict its binding affinity and mode of action, which is essential for drug design and discovery processes .

MD Simulation Studies

Molecular dynamics (MD) simulation studies provide insights into the behavior of molecules over time. 2-(4-Sulfamoylphenoxy)acetamide has been subjected to MD simulations to understand its interactions and stability within biological systems, which is vital for predicting the compound’s behavior in vivo .

Pharmacological Activities

The pharmacological activities of 2-(4-Sulfamoylphenoxy)acetamide derivatives are diverse, ranging from antibacterial to anticancer properties. Research into these activities helps in the design of new drugs with specific therapeutic targets .

Synthesis of Antidepressant Molecules

In medicinal chemistry, the synthesis of antidepressant molecules is a significant field. 2-(4-Sulfamoylphenoxy)acetamide plays a role in the synthesis of such molecules, where it may contribute to the development of new antidepressants through various chemical techniques .

properties

IUPAC Name

2-(4-sulfamoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-8(11)5-14-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWTXAVTWAOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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